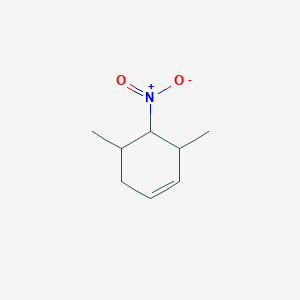

3,5-Dimethyl-4-nitrocyclohex-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-4-nitrocyclohex-1-ene is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

1.1. Diels-Alder Reactions

One of the primary applications of 3,5-Dimethyl-4-nitrocyclohex-1-ene is in Diels-Alder reactions, where it serves as a diene or dienophile. Its nitro group enhances the electrophilicity of the double bond, making it a valuable reagent in synthesizing complex organic molecules. For instance, studies have demonstrated that its reactivity can be tuned by modifying substituents on the cyclohexene ring, allowing for the formation of various cycloadducts with high regioselectivity and yield .

1.2. Michael Additions

The compound can also participate in Michael addition reactions, where it acts as an electrophile in the presence of nucleophiles. This application is particularly relevant in synthesizing substituted cyclohexenes and other polycyclic compounds. The ability to introduce different functional groups through these reactions expands its utility in organic synthesis .

Material Science

2.1. Polymer Chemistry

In material science, this compound has been explored as a building block for polymer synthesis. Its reactive double bond can be incorporated into polymer backbones, leading to materials with tailored properties for specific applications such as coatings, adhesives, and sealants. The incorporation of nitro groups can enhance the thermal stability and mechanical strength of the resulting polymers .

2.2. Photopolymerization

The compound's ability to undergo photopolymerization makes it suitable for applications in photolithography and UV-curable coatings. When exposed to UV light, this compound can form cross-linked networks that are useful in creating durable surfaces and protective coatings .

Biological Applications

3.1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group is believed to contribute to this activity by interfering with microbial cell wall synthesis .

3.2. Cytotoxicity Against Cancer Cells

Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The structure's specific modifications can lead to enhanced selectivity towards cancer cells while sparing normal cells, indicating potential for development into anticancer agents .

Table 1: Summary of Applications

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds similar to this compound, establishing a correlation between structural features and biological activity. Modifications to the nitro group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.

Analyse Chemischer Reaktionen

Allylic Alkylation Reactions

The nitro group at position 4 enhances electrophilic activation of adjacent positions, enabling participation in allylic alkylation. Under nucleophilic catalysis with dimeric cinchona alkaloids (e.g., 5f ), this compound reacts with Morita–Baylis–Hillman (MBH) carbonates via an S~N~2′ mechanism . The nitro group stabilizes intermediate anions (B ), facilitating enantioselective alkylation.

Key Data :

-

Yield : Up to 83% for alkylated products.

-

Enantiocontrol : >99% ee achieved under optimized conditions .

-

Applications : Products serve as precursors to dicarboxylic acids after nitro-to-carboxyl group transformations .

Reduction of the Nitro Group

The nitro group undergoes chemoselective reduction to an amine using Zn in acetic acid. This preserves the cyclohexene backbone and stereochemical integrity .

Reaction Pathway :

This compoundZn/HOAc4-Amino-3,5-dimethylcyclohex-1-ene

Outcomes :

Electrophilic Bromination

The electron-deficient double bond undergoes bromination, with regiochemistry directed by the nitro and methyl groups. While direct data for this compound is limited, analogous nitrocyclohexanes brominate preferentially at the allylic position .

Theoretical Pathway :

This compound+Br2→1,2-Dibromo-3,5-dimethyl-4-nitrocyclohexane

Conditions : Br~2~ in CCl~4~ or CHCl~3~ at 0–25°C .

Methylation via Diazomethane

Acidic protons α to the nitro group (e.g., at position 3 or 5) are methylated using diazomethane and BF~3~ catalysis .

Example Reaction :

This compoundCH2N2/BF3Methyl ether derivatives

Yield : 37–52% for analogous systems .

Radical-Mediated Decomposition

Under thermal or photolytic conditions, homolytic cleavage of the C–NO~2~ bond generates aminomethyl and nitrogen dioxide radicals . These radicals recombine or react with oxygen, leading to oxidative products.

Pathway :

This compoundΔ or hνRadical intermediates→Oxidized or dimerized products

Applications : Potential for polymer initiation or crosslinking .

Mechanistic Insights

-

Nitro Group Effects : The nitro group withdraws electron density, enhancing electrophilic substitution at the allylic position while stabilizing anions for nucleophilic reactions .

-

Steric Influence : 3,5-Dimethyl groups hinder reactions at positions 3 and 5, directing reactivity to the nitro-adjacent site.

Eigenschaften

CAS-Nummer |

96614-70-9 |

|---|---|

Molekularformel |

C8H13NO2 |

Molekulargewicht |

155.19 g/mol |

IUPAC-Name |

3,5-dimethyl-4-nitrocyclohexene |

InChI |

InChI=1S/C8H13NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-4,6-8H,5H2,1-2H3 |

InChI-Schlüssel |

GEBFLOIXNVFVNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC=CC(C1[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.